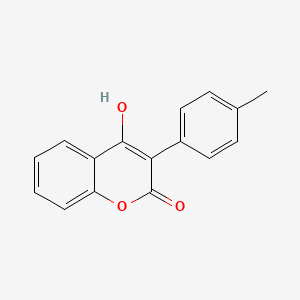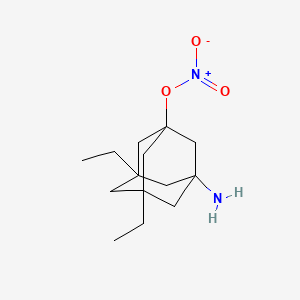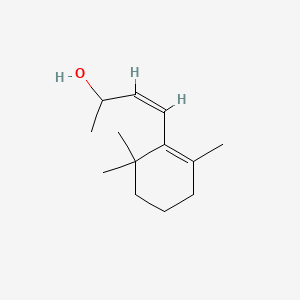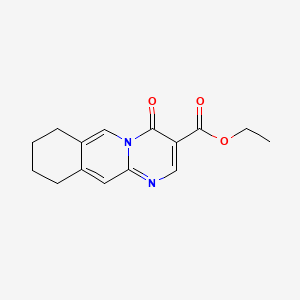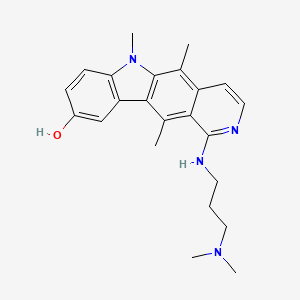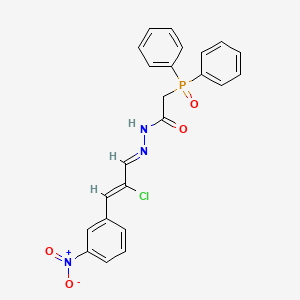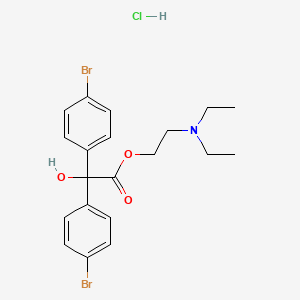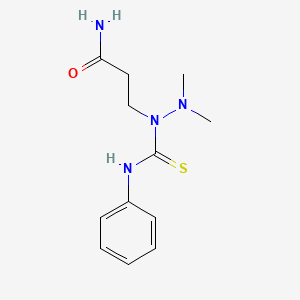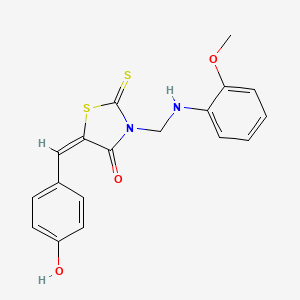
5-((4-Hydroxyphenyl)methylene)-3-(((2-methoxyphenyl)amino)methyl)-2-thioxo-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Hydroxyphenyl)methylene)-3-(((2-methoxyphenyl)amino)methyl)-2-thioxo-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Hydroxyphenyl)methylene)-3-(((2-methoxyphenyl)amino)methyl)-2-thioxo-4-thiazolidinone typically involves the condensation of 4-hydroxybenzaldehyde with 2-methoxyaniline in the presence of a suitable catalyst, followed by cyclization with thiourea. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acetic acid or hydrochloric acid
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the thiazolidinone ring can yield thiazolidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound can also induce apoptosis (programmed cell death) in cancer cells by activating caspase pathways. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class with diverse biological activities.
Benzothiazoles: Compounds with antimicrobial and anticancer properties.
Uniqueness
5-((4-Hydroxyphenyl)methylene)-3-(((2-methoxyphenyl)amino)methyl)-2-thioxo-4-thiazolidinone stands out due to its unique combination of functional groups, which confer specific biological activities. Its methoxyphenyl and hydroxyphenyl groups contribute to its distinct pharmacological profile, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
89752-43-2 |
|---|---|
Formule moléculaire |
C18H16N2O3S2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
(5E)-5-[(4-hydroxyphenyl)methylidene]-3-[(2-methoxyanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H16N2O3S2/c1-23-15-5-3-2-4-14(15)19-11-20-17(22)16(25-18(20)24)10-12-6-8-13(21)9-7-12/h2-10,19,21H,11H2,1H3/b16-10+ |
Clé InChI |
IBPPBNXBNFOQMW-MHWRWJLKSA-N |
SMILES isomérique |
COC1=CC=CC=C1NCN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=S |
SMILES canonique |
COC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


